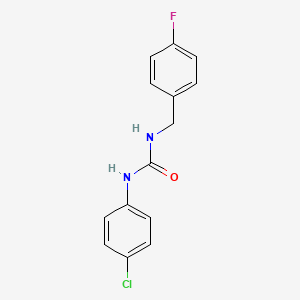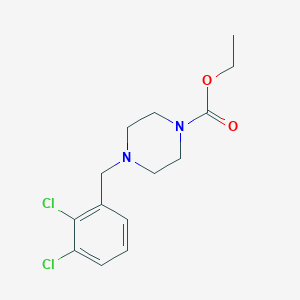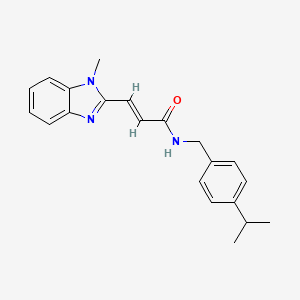
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CCG-1423, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in various biological processes, including cell migration, proliferation, and differentiation.
科学研究应用
CCG-1423 has been extensively studied for its role in various biological processes. It has been shown to inhibit the Rho-associated protein kinase (ROCK) signaling pathway, which plays a crucial role in cell migration and proliferation. CCG-1423 has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, CCG-1423 has been studied for its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's.
作用机制
CCG-1423 inhibits the ROCK signaling pathway by binding to the kinase domain of ROCK and preventing its activation. This leads to a decrease in the phosphorylation of myosin light chain and a subsequent decrease in cell migration and proliferation. CCG-1423 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of various cell types, including cancer cells. CCG-1423 has also been shown to induce apoptosis in cancer cells and decrease the expression of pro-inflammatory cytokines. Additionally, CCG-1423 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CCG-1423 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, CCG-1423 has limited stability in solution, which can lead to degradation over time.
未来方向
There are several future directions for the study of CCG-1423. One area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential therapeutic applications of CCG-1423 in diseases such as Alzheimer's, Parkinson's, and Huntington's. Additionally, the development of new formulations of CCG-1423 with improved solubility and stability could improve its potential as a therapeutic agent.
合成方法
The synthesis of CCG-1423 involves the reaction of 4-chlorobenzylamine and 4-fluorobenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of CCG-1423 is typically around 50%, and the compound can be obtained in a white crystalline form.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDTPFSUKYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)
![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)

![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)


![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5792257.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B5792263.png)
